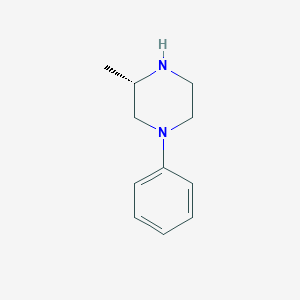
(3S)-3-Methyl-1-phenylpiperazine
概要
説明
(3S)-3-Methyl-1-phenylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methyl group and a phenyl group attached to the piperazine ring, making it an important intermediate in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyl-1-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with a methylating agent. One common method is the alkylation of 1-phenylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
(3S)-3-Methyl-1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
科学的研究の応用
(3S)-3-Methyl-1-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3S)-3-Methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels.
類似化合物との比較
Similar Compounds
1-Phenylpiperazine: Lacks the methyl group, making it less sterically hindered.
3-Methylpiperazine: Lacks the phenyl group, resulting in different pharmacological properties.
N-Methylpiperazine: Methyl group attached to the nitrogen atom, leading to different reactivity.
Uniqueness
(3S)-3-Methyl-1-phenylpiperazine is unique due to its chiral nature and the presence of both methyl and phenyl groups. This combination imparts specific stereochemical and electronic properties, making it valuable in asymmetric synthesis and drug design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3S)-3-Methyl-1-phenylpiperazine, and what are their limitations?
- Methodological Answer: The synthesis often involves methylation of 2-phenylpiperazine or intermediates like 1-benzyl-2-phenylpiperazine. A key limitation is low selectivity in methylation steps, leading to undesired byproducts (e.g., 1,4-dimethyl derivatives) and reduced yields (~30-40%). Alternative routes use intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which improve regioselectivity but require additional deprotection steps . For chiral purity, asymmetric catalysis or chiral starting materials are critical to retain the (3S)-configuration .
Q. How is this compound structurally characterized?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example, NMR peaks at δ 2.58–3.80 ppm (piperazine N-CH groups) and aromatic protons at δ 6.98–8.39 ppm confirm the structure. LCMS data (e.g., m/z 176.26) validates molecular weight, while chiral HPLC or polarimetry ensures enantiomeric purity .
Q. What biochemical interactions are associated with this compound?
- Methodological Answer: The compound interacts with intestinal permeation enhancers and enzymes like cytochrome P450 isoforms (CYP2D6, CYP3A4), influencing drug metabolism. In vitro assays (e.g., fluorogenic substrate hydrolysis) quantify inhibition potency (IC). Radioligand binding studies on serotonin/dopamine receptors (5-HT, D) further elucidate its pharmacodynamic profile .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of this compound?
- Methodological Answer: Chiral resolution techniques include:
- Asymmetric catalysis : Use of (S)-BINAP ligands in palladium-catalyzed reactions to favor the (3S)-configuration.
- Chiral auxiliaries : Temporary chiral groups (e.g., Boc-protected amino acids) guide stereochemistry, later removed via acid hydrolysis .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
Q. What strategies optimize reaction conditions to improve yield and purity?
- Methodological Answer: Key parameters:
- Solvent systems : DCM:HO (2:1) with CuSO·5HO/sodium ascorbate for "click chemistry" triazole derivatization (yields >90%) .
- Temperature control : Refluxing DMF at 100°C for nucleophilic substitution steps.
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) or recrystallization from ethanol to remove diastereomers .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer: Discrepancies in receptor binding (e.g., conflicting IC values for 5-HT) arise from assay variability. Standardize protocols:
- Cell lines : Use HEK-293 cells stably transfected with human receptors.
- Control compounds : Include reference ligands (e.g., ketanserin for 5-HT).
- Data normalization : Express activity as % inhibition relative to baseline .
Q. What computational methods predict the pharmacological activity of this compound derivatives?
- Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., D receptor; PDB ID: 3PBL).
- QSAR models : Train algorithms on datasets (e.g., ChEMBL) using descriptors like logP, TPSA, and hydrogen bond donors .
- MD simulations : GROMACS analyzes ligand-receptor stability over 100-ns trajectories .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
(3S)-3-methyl-1-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 |
InChIキー |
SFWZEMBNNRUEHM-JTQLQIEISA-N |
SMILES |
CC1CN(CCN1)C2=CC=CC=C2 |
異性体SMILES |
C[C@H]1CN(CCN1)C2=CC=CC=C2 |
正規SMILES |
CC1CN(CCN1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













